molecular formula C20H44BrN B15344045 Octadecyldimethylammonium bromide

Octadecyldimethylammonium bromide

Cat. No.: B15344045
M. Wt: 378.5 g/mol
InChI Key: QMDUPVPMPVZZGK-UHFFFAOYSA-N
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Description

Octadecyldimethylammonium bromide is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring surface-active agents. This compound is particularly noted for its ability to form micelles and its role in the synthesis of nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyldimethylammonium bromide can be synthesized through the quaternization of dimethylamine with octadecyl bromide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The reaction proceeds as follows:

C2H5N(CH3)2+C18H37BrC18H37N(CH3)2Br\text{C}_2\text{H}_5\text{N(CH}_3\text{)}_2 + \text{C}_18\text{H}_37\text{Br} \rightarrow \text{C}_18\text{H}_37\text{N(CH}_3\text{)}_2\text{Br} C2​H5​N(CH3​)2​+C1​8H3​7Br→C1​8H3​7N(CH3​)2​Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Octadecyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ion with other anions present in the solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyldimethylammonium hydroxide.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in forming micelles and stabilizing nanoparticles. Its ability to disrupt cell membranes and interact with intracellular components also distinguishes it from other quaternary ammonium compounds .

Properties

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

IUPAC Name

dimethyl(octadecyl)azanium;bromide

InChI

InChI=1S/C20H43N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H

InChI Key

QMDUPVPMPVZZGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[NH+](C)C.[Br-]

Origin of Product

United States

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